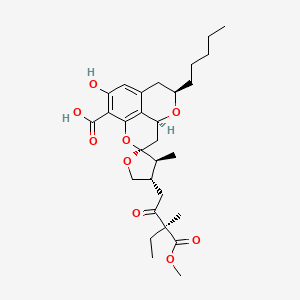
Berkelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its intricate arrangement of functional groups, which include hydroxy, methoxycarbonyl, and carboxylic acid groups. The presence of these groups makes the compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid typically involves multiple steps. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.
Functional Group Introduction: Hydroxy, methoxycarbonyl, and carboxylic acid groups are introduced through reactions such as esterification, hydrolysis, and oxidation.
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for esterification or amine for amidation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid methyl ester
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxamide
Uniqueness
The uniqueness of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid lies in its specific arrangement of functional groups and spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
905305-61-5 |
|---|---|
Molecular Formula |
C29H40O9 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |
InChI |
InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1 |
InChI Key |
KUPCHRRTAPZASB-FZIMWOAESA-N |
SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
Isomeric SMILES |
CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O |
Canonical SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
Key on ui other cas no. |
905305-61-5 |
Synonyms |
berkelic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















